JNJ-38877618

Description

JNJ-38877618 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

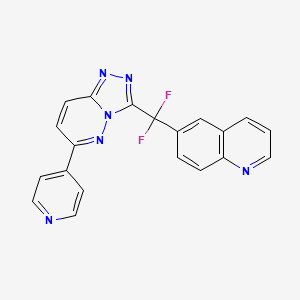

6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAWAWHSMVKCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-74-7 | |

| Record name | JNJ-38877618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877618 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-38877618 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-38877618: A Technical Guide to its Mechanism of Action as a Potent c-Met Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618 (also known as OMO-1) is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway is a key driver in the pathogenesis and progression of numerous human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. It includes a compilation of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[4] By binding to the active site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), orchestrates a complex network of cellular processes including proliferation, survival, migration, and invasion. Aberrant c-Met signaling, arising from gene amplification, mutations, or overexpression, is a significant oncogenic driver in a variety of solid tumors.

The inhibitory action of this compound effectively abrogates these oncogenic signals, leading to a reduction in tumor cell proliferation, survival, and motility.[2][3]

References

JNJ-38877618: A Potent c-Met Kinase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of this compound to c-Met, details the experimental methodologies for assessing its inhibitory activity, and illustrates the core signaling pathways involved.

c-Met Binding Affinity of this compound

This compound demonstrates nanomolar binding affinity and inhibitory activity against both wild-type (WT) and various mutant forms of the c-Met kinase. The quantitative data from biochemical and enzymatic assays are summarized below.

| Parameter | Target | Value (nM) | Assay Type |

| Kd | Wild-Type c-Met | 1.4 | Not Specified |

| Wild-Type c-Met | 1.2 | Not Specified | |

| M1250T Mutant c-Met | 2.1 | Not Specified | |

| Y1235D Mutant c-Met | 21 | Not Specified | |

| IC50 | Wild-Type c-Met | 2 | Cell-free assay |

| M1268T Mutant c-Met | 3 | Cell-free assay |

Table 1: Summary of this compound c-Met Binding Affinity and Inhibitory Potency. Data compiled from multiple sources.[1][2][6][7][8][9]

The c-Met Signaling Pathway and Inhibition by this compound

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[4] this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[10]

Experimental Protocols

The inhibitory effects of this compound on c-Met have been characterized using a variety of biochemical and cell-based assays. While specific, detailed protocols from the primary discovery literature are not publicly available, this section outlines the general methodologies for key experiments based on standard practices in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified c-Met kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant c-Met enzyme, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of c-Met in a cellular context.

Methodology:

-

Cell Culture: A cancer cell line with amplified or overexpressed c-Met (e.g., MKN45 gastric cancer cells) is cultured to a suitable confluency in multi-well plates.

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Cell Lysis: Following treatment, the cells are lysed to release cellular proteins.

-

Phospho-c-Met Detection: The level of phosphorylated c-Met in the cell lysates is quantified using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

-

ELISA: A sandwich ELISA format is used where a capture antibody binds to total c-Met, and a detection antibody specific for p-c-Met provides a measurable signal.

-

-

Data Analysis: The signal from p-c-Met is normalized to the total c-Met signal to determine the extent of inhibition at different drug concentrations, from which an IC50 value can be derived.

Cell Proliferation Assay (e.g., MTS/WST Assay)

This assay assesses the impact of this compound on the viability and proliferation of cancer cells that are dependent on c-Met signaling.

Methodology:

-

Cell Seeding: Cancer cells with dysregulated c-Met signaling are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: A reagent such as MTS or WST is added to the wells. Viable cells metabolize these reagents into a formazan product, resulting in a color change that is proportional to the number of living cells.

-

Data Measurement and Analysis: The absorbance is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and an IC50 value is determined.

Conclusion

This compound is a potent and selective c-Met inhibitor with strong preclinical evidence of activity against c-Met-driven cancers. The data summarized in this guide highlight its nanomolar affinity and its ability to effectively block c-Met signaling pathways in cellular models. The outlined experimental methodologies provide a framework for the continued investigation and characterization of this and other c-Met targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET [abbviescience.com]

- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. adooq.com [adooq.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound(OMO-1) | c-Met 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 10. aacrjournals.org [aacrjournals.org]

JNJ-38877618: A Technical Profile of c-MET Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of JNJ-38877618 (also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. This document consolidates available quantitative data, outlines typical experimental methodologies for kinase inhibitor profiling, and visualizes the core signaling pathway and experimental workflows.

Executive Summary

This compound is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase.[1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation, survival, and metastasis of various cancers. While widely reported as "highly selective," comprehensive quantitative data from broad kinase panel screening against off-target kinases is not extensively available in the public domain. This guide presents the detailed inhibition data available for its primary target, c-MET.

Selectivity and Potency Profile

This compound exhibits potent inhibitory activity against the c-MET kinase. The available biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding affinity (Kd), is summarized below.

Table 1: Biochemical Activity of this compound against c-MET

| Target | Parameter | Value (nM) | Citation(s) |

| c-MET (Wild-Type) | IC50 | 2 | [1][4] |

| c-MET (Wild-Type) | Kd | 1.2 - 1.4 | [2][3][5] |

| c-MET (M1268T Mutant) | IC50 | 3 | [1][2][5] |

| c-MET (M1250T Mutant) | Kd | 2.1 | [3] |

| c-MET (Y1235D Mutant) | Kd | 21 | [3] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates stronger binding.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This action effectively shuts down the downstream signaling cascades that promote oncogenesis.

The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This event creates a multifunctional docking site that recruits adaptor proteins and enzymes, initiating several downstream signaling pathways critical for cell function.[8] this compound directly prevents this initial phosphorylation step.

The primary signaling cascades downstream of c-MET include:

-

RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SOS, this pathway activates RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell proliferation.[8][9]

-

PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]

-

STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its activation, dimerization, and translocation to the nucleus to regulate gene transcription related to cell differentiation and survival.[7][8]

c-MET Signaling Pathway and Inhibition by this compound

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-38877618: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, motility, and invasion.[4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[4] this compound demonstrates significant potential as a therapeutic agent by targeting the aberrant c-Met signaling that drives tumorigenesis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the c-Met receptor. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing this autophosphorylation and subsequent activation of its downstream effectors. This blockade of the initial signaling event leads to the attenuation of multiple pro-oncogenic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily focusing on its direct inhibitory activity against the c-Met kinase. It is important to note that while the impact of this compound on downstream signaling pathways is a direct consequence of its primary mechanism, specific quantitative data on the dose-dependent inhibition of individual downstream signaling molecules (e.g., p-Akt, p-ERK, p-STAT3) by this compound is not extensively available in the public domain. One study in a cell line with low c-MET expression reported no effect on the phosphorylation of Akt and Erk1/2.[1]

Table 1: In Vitro Inhibitory Activity of this compound against c-Met

| Parameter | Target | Value (nM) | Reference(s) |

| IC50 | Wild-type c-Met | 2 | [2] |

| M1268T mutant c-Met | 3 | [2] | |

| Kd | Wild-type c-Met | 1.4 | [2][3] |

Table 2: In Vivo Efficacy of this compound (OMO-1)

| Tumor Model | Effect | Reference(s) |

| SNU-5 gastric (MET amplified) | Complete tumor growth inhibition | [2] |

| U-87 MG glioblastoma (HGF autocrine) | Complete tumor growth inhibition | [2] |

| Hs746T gastric (MET exon 14 skipping) | Complete tumor growth inhibition | [2] |

Downstream Signaling Pathways

The inhibition of c-Met by this compound leads to the suppression of several key downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major downstream effector of c-Met. Upon activation, c-Met recruits and activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation. By blocking c-Met activation, this compound is expected to decrease the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting the proliferation of c-Met-driven tumor cells.

Caption: this compound inhibits the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream cascade activated by c-Met. This pathway is centrally involved in regulating cell proliferation, differentiation, and survival. Inhibition of c-Met by this compound is anticipated to reduce the phosphorylation of key components of this pathway, such as MEK and ERK, leading to decreased cell proliferation.

Caption: this compound inhibits the MAPK/ERK pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is also activated downstream of c-Met. Phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation. By inhibiting c-Met, this compound is expected to prevent the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.

Caption: this compound inhibits the STAT3 pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of c-Met inhibitors like this compound are provided below.

c-Met Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration appropriate for the assay (e.g., at the Km for ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a c-Met kinase activity assay.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line with known c-Met expression (e.g., SNU-5, Hs746T)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) in fresh medium.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Caption: Workflow for a cell proliferation (MTT) assay.

Western Blot Analysis of Downstream Signaling

This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Cancer cell line with c-Met expression

-

This compound

-

HGF (optional, for stimulating the pathway)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells (if investigating HGF-stimulated signaling).

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if applicable.

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of critical downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 cascades. This comprehensive blockade of pro-oncogenic signaling results in the inhibition of tumor cell proliferation and survival. While direct quantitative data on the dose-dependent effects of this compound on these downstream pathways is limited in publicly available literature, the established mechanism of c-Met signaling provides a strong rationale for its efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other c-Met inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the quantitative impact of this compound on its downstream signaling network, which will be crucial for optimizing its therapeutic application.

References

- 1. OMO-1 reduces progression and enhances cisplatin efficacy in a 4T1-based non-c-MET addicted intraductal mouse model for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-38877618: A Potent and Selective c-MET Inhibitor for Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of JNJ-38877618, a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. This document summarizes the preclinical data supporting the on-target activity of this compound in cancer cells, details the experimental methodologies used for its validation, and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity and its in vivo efficacy in preclinical cancer models.

Table 1: In Vitro Inhibitory Activity of this compound against c-MET

| Parameter | Target | Value (nM) |

| IC50 | Wild-type c-MET | 2 |

| IC50 | M1268T mutant c-MET | 3 |

| Kd (Binding Affinity) | Wild-type c-MET | 1.4 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line | MET Alteration | Efficacy |

| Gastric Cancer | SNU-5 | MET Amplification | Complete tumor growth inhibition[1][2] |

| Glioblastoma | U87-MG | HGF Autocrine Loop | Complete tumor growth inhibition[1][2] |

| Gastric Cancer | Hs746T | MET Exon 14 Skipping | Complete tumor growth inhibition[1][2] |

| Squamous NSCLC | EBC-1 | MET Amplification | Tumor regression[2][3] |

| EGFR-mutant NSCLC (in combination with Erlotinib) | HCC827 | EGFR mutation | Delayed onset of tumor recurrence[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on standard laboratory procedures.

c-MET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.

Materials:

-

Recombinant human c-MET enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

-

ATP

-

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add the test inhibitor or vehicle control (e.g., DMSO).

-

Add the c-MET enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

-

Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., Hs746T, SNU-5)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Western Blot Analysis of c-MET Phosphorylation

This technique is used to detect the inhibition of c-MET autophosphorylation in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-MET (e.g., Tyr1234/1235), anti-total c-MET

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells and treat with this compound for a specified time.

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phosphorylated proteins, BSA is often preferred over milk.[6]

-

Incubate the membrane with the primary anti-phospho-c-MET antibody overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total c-MET antibody as a loading control.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell lines

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice. The cells can be mixed with Matrigel to support initial tumor growth.[8]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Measure tumor volume (e.g., using the formula: (length x width²) / 2) and mouse body weight regularly (e.g., twice weekly).

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

-

Analyze the data to determine the effect of this compound on tumor growth.

Mandatory Visualizations

Signaling Pathway

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the preclinical target validation of this compound.

Logical Relationship

Caption: Logical framework for the therapeutic rationale of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody (#3077) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNJ-38877618: A Potent and Selective c-Met Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in the development and progression of various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical models and has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to c-Met and its Role in Oncology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are fundamental for normal cellular processes. However, dysregulation of c-Met signaling, through overexpression, gene amplification, or mutation, is a key driver in many malignancies, promoting tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a promising therapeutic target for cancer intervention.

Discovery of this compound

This compound was identified as a potent c-Met inhibitor through extensive research and development efforts. The discovery process likely involved high-throughput screening of compound libraries, followed by medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of this compound is based on a quinoline structure, a class of compounds known to exhibit kinase inhibitory activity.

Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process. While the precise, proprietary synthesis has not been publicly disclosed in detail, a representative synthetic route can be postulated based on related quinoline-based c-Met inhibitors disclosed in the patent literature. A plausible synthetic scheme is outlined below.

Note: The following is a generalized synthetic scheme and may not reflect the exact process used in the manufacturing of this compound.

Experimental Protocol: Representative Synthesis of a Quinoline-based c-Met Inhibitor

A multi-step synthesis would likely begin with the construction of a substituted quinoline core. This could be achieved through established methods such as the Friedländer annulation or a variation thereof. Subsequent steps would involve the introduction of the various substituent groups at specific positions on the quinoline ring. This would likely involve a series of reactions, including but not limited to:

-

Nitration: Introduction of a nitro group, which can later be reduced to an amine for further functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., a halogen) with a nucleophile to introduce side chains.

-

Reduction: Conversion of a nitro group to an amine.

-

Amide Coupling: Formation of an amide bond to introduce specific side chains.

-

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Formation of carbon-carbon or carbon-nitrogen bonds to append larger molecular fragments.

Each step would require specific reaction conditions (solvents, reagents, temperature, and reaction time) and purification of the intermediate products, typically using techniques like column chromatography, crystallization, and filtration. The final product's identity and purity would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Efficacy

This compound exhibits potent and selective inhibition of c-Met kinase activity. Its biological activity has been characterized through a series of in vitro and in vivo experiments.

In Vitro Activity

| Parameter | Value | Assay Type | Reference |

| IC50 (wild-type c-Met) | 2 nM | Enzyme Assay | [2][5] |

| IC50 (mutant c-Met M1268T) | 3 nM | Enzyme Assay | [1][2][4] |

| Kd (binding affinity) | 1.4 nM | Binding Assay | [1][3] |

Cellular Activity

This compound has been shown to inhibit c-Met-driven cellular processes, including proliferation, colony formation, and cell motility in various cancer cell lines.

In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant anti-tumor activity. It has been shown to induce complete inhibition of tumor growth in gastric and glioblastoma xenograft models.[1][5] Furthermore, it has shown the ability to cause regression of large, established tumors in a non-small cell lung cancer (NSCLC) model.[5]

Experimental Protocols

c-Met Kinase Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

-

Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the c-Met enzyme, the substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes at room temperature). e. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on c-Met signaling.

-

Reagents and Materials: A c-Met-dependent cancer cell line (e.g., SNU-5 gastric cancer cells), cell culture medium, fetal bovine serum, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate the cells for a period of 72 hours. d. Add the cell viability reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by comparing the luminescence of treated cells to untreated control cells.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of intervention for this compound.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Conclusion

This compound is a testament to the power of targeted therapy in oncology. Its high potency and selectivity for the c-Met receptor, coupled with its oral bioavailability and robust anti-tumor activity in preclinical models, underscore its potential as a valuable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and biological characterization of this compound, offering a valuable resource for the scientific community engaged in the development of novel cancer therapeutics. Further clinical investigation will continue to delineate the full therapeutic potential of this promising c-Met inhibitor.

References

JNJ-38877618: A Comprehensive Technical Guide to a Potent c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is key to its high affinity and selectivity for the c-Met kinase domain.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-(difluoro(6-(pyridin-4-yl)-[1][2]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline |

| Synonyms | JNJ38877618, OMO-1 |

| CAS Number | 943540-74-7 |

| Molecular Formula | C₂₀H₁₂F₂N₆ |

| Molecular Weight | 374.35 g/mol |

| SMILES | FC(C1=CC=C2N=CC=CC2=C1)(F)C3=NN=C4C=CC(C5=CC=NC=C5)=NN43 |

| Solubility | Soluble in DMSO (10 mg/mL)[1]; Insoluble in water. |

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase.[3] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.

This compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of these downstream signaling cascades. This inhibition of c-Met signaling ultimately leads to the suppression of tumor growth and metastasis in c-Met dependent cancer models.

References

Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While detailed preclinical pharmacokinetic parameters for this compound are not extensively published in the public domain, valuable insights can be gleaned from available data and from studies on structurally related compounds. This guide provides a comprehensive overview of the known preclinical information for this compound and a detailed analysis of a closely related compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological considerations.

This compound: Mechanism of Action and In Vivo Efficacy

This compound is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2 nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3][4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, this compound has shown the ability to induce complete tumor growth inhibition in gastric, glioblastoma, and gastric cancer models.[1][2][3][4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its signaling pathway is often dysregulated in cancer. The following diagram illustrates the simplified c-Met signaling pathway targeted by this compound.

Insights from the Related Compound JNJ-38877605

A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a valuable case study on the metabolism and potential liabilities of this class of compounds.

Metabolism and Excretion of JNJ-38877605

In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-38877605. The major metabolic pathways included demethylation, hydroxylation of the quinoline moiety, and glucuronidation.[7]

Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes

| Metabolite | Metabolic Reaction | Primary Enzyme Involved |

| M2 | N-demethylation | Cytochrome P450 3A4 (CYP3A4) |

| M3 | Hydroxylation of quinoline moiety | Aldehyde Oxidase |

| M5/M6 | Hydroxylation of M2 | Not specified |

| M10 | Glucuronidation of M2 | UGTs |

Source:[7]

Species-Specific Metabolism and Toxicity

Significant differences in metabolite profiles were observed between humans, rabbits, rats, and dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these metabolites were much less abundant in rats and dogs, the species used in initial preclinical toxicology studies, which did not show renal toxicity.[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation

| Species | Key Metabolic Observation | Renal Toxicity Observed |

| Human | High levels of M3 and M5 metabolites; M10 is a major metabolite. | Yes |

| Rabbit | Metabolite profile similar to humans; significant formation of M10. | Yes |

| Rat | Low abundance of M3 and M5. | No |

| Dog | Low abundance of M3 and M5. | No |

Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and the importance of selecting appropriate animal models for toxicology studies that are metabolically more similar to humans.

Experimental Protocols

The following methodologies were employed in the investigation of JNJ-38877605 and are representative of preclinical ADME studies.

In Vitro Metabolism

-

Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions (12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]

-

Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]

-

Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).[7]

In Vivo Studies

-

Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine the routes of excretion of JNJ-38877605 and its metabolites.[7]

-

Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were measured over time in different species to determine their pharmacokinetic profiles.[7]

-

Toxicology Studies: Additional toxicology studies were performed in rabbits, which were identified as a more relevant species for predicting human toxicity due to similar metabolic profiles.[7]

The workflow for investigating the species-specific toxicity is outlined in the diagram below.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains limited in publicly accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-38877605 provides crucial insights for the development of this compound and other quinoline-based kinase inhibitors. The key takeaway is the potential for species-specific metabolism, driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This underscores the necessity of comprehensive metabolic profiling in multiple preclinical species, including those known to better reflect human metabolism, to de-risk clinical development. A mention of a favorable preclinical toxicity profile for this compound suggests these considerations may have been addressed in its development.[2][3][8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound(OMO-1) | c-Met 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

JNJ-38877618: An In-Depth Technical Guide to In Vitro Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated, is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its inhibitory activity, effects on cellular signaling, and the experimental protocols used for its characterization.

Core Pharmacodynamic Properties of this compound

This compound demonstrates nanomolar potency against both wild-type and clinically relevant mutant forms of the MET receptor. Its high selectivity and oral bioavailability make it a compelling candidate for targeted cancer therapy.

Table 1: In Vitro Inhibitory Activity of this compound against MET

| Parameter | Target | Value (nM) |

| IC₅₀ | Wild-type MET | 2[2][3] |

| M1268T mutant MET | 3[1][2][3] | |

| K_d_ | Wild-type MET | 1.4[1][2][3] |

| M1250T mutant MET | 2.1[4] | |

| Y1235D mutant MET | 21[4] |

The MET Signaling Pathway and Inhibition by this compound

The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation. This blockade effectively shuts down the downstream signaling cascades that drive tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

MET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the MET kinase.

Workflow:

Methodology:

-

Reagents and Materials:

-

Recombinant human MET kinase (catalytic domain).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP at a concentration near the K_m_ for MET.

-

A suitable substrate, such as Poly(Glu,Tyr) 4:1.

-

This compound dissolved in DMSO and serially diluted.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

96- or 384-well plates.

-

-

Procedure:

-

Add MET kinase to the wells of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture:

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound.

-

Western Blot Analysis of MET Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Plate MET-dependent cells and grow until they reach approximately 80-90% confluency.

-

Serum-starve the cells for a few hours before treatment, if necessary, to reduce basal signaling.

-

Treat the cells with this compound at various concentrations for a defined period.

-

For ligand-stimulation experiments, add HGF for a short period (e.g., 15-30 minutes) before cell lysis.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and total downstream proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of this compound on protein phosphorylation.

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Methodology:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or DMSO. The treatment can be continuous or for a limited duration, after which the drug-containing medium is replaced with fresh medium.

-

-

Incubation:

-

Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. The medium should be changed every few days.

-

-

Staining and Counting:

-

When the colonies are of a sufficient size, wash the wells with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and stain them with a staining solution like crystal violet.[5]

-

After staining, wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

The results provide insight into the cytostatic or cytotoxic effects of this compound over a longer period.

-

Conclusion

This compound is a highly potent and selective inhibitor of the MET receptor tyrosine kinase with demonstrated in vitro efficacy in inhibiting MET signaling and the proliferation of MET-dependent cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other MET inhibitors in a preclinical research setting. This information is crucial for the ongoing development of targeted therapies aimed at cancers driven by aberrant MET signaling.

References

Investigating the Role of c-Met with JNJ-38877618: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-38877618, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the mechanism of action of this compound, its key quantitative characteristics, and comprehensive protocols for essential in vitro and in vivo experiments to investigate the role of c-Met in cancer biology.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway, often through amplification, mutation, or overexpression, is a key driver in the progression of various human cancers. This compound is a highly selective, orally bioavailable inhibitor of c-Met kinase activity, making it a valuable tool for both basic research and clinical investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and activity.

Table 1: Biochemical Potency of this compound

| Target | Parameter | Value (nM) |

| Wild-type c-Met | IC50 | 2[1][2] |

| M1268T mutant c-Met | IC50 | 3[1][2] |

| Wild-type c-Met | Kd | 1.4[1] |

| Wild-type MET | Kd | 1.2[3] |

| M1250T mutant MET | Kd | 2.1[3] |

| Y1235D mutant MET | Kd | 21[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H12F2N6 |

| Molecular Weight | 374.35 g/mol |

| Solubility in DMSO | ~5 mg/mL (13.36 mM)[4] |

| Solubility in Water | Insoluble[5] |

| Storage | Store at -20°C[4] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

References

- 1. glpbio.com [glpbio.com]

- 2. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for JNJ-38877618 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Dysregulation of this pathway is implicated in the development and progression of various cancers.[5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound inhibits the kinase activity of both wild-type and mutant forms of c-Met.[1][3] By binding to the ATP-binding site of the c-Met kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][3] This inhibition leads to a reduction in cell growth, proliferation, and motility in c-Met dependent tumor cells.[2]

c-Met Signaling Pathway

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Wild-type c-Met | 2 | [1] |

| M1268T mutant c-Met | 3 | [1] |

Experimental Protocols

Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

c-Met dependent cancer cell lines (e.g., Hs746T, SNU-5, MKN-45)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Workflow:

Caption: Workflow for the cell proliferation assay.

Procedure:

-

Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or DMSO control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

c-Met dependent cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Workflow:

Caption: Workflow for the colony formation assay.

Procedure:

-

Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete growth medium.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.

-

Replace the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Wash the wells with water until the background is clear.

-

Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment.

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cell migration.

Materials:

-

c-Met dependent cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Workflow:

Caption: Workflow for the wound healing assay.

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or DMSO.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

-

Measure the width or area of the scratch at each time point.

-

Calculate the percentage of wound closure relative to the initial scratch area to determine the effect of this compound on cell migration.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. c-MET [stage.abbviescience.com]

Application Notes and Protocols for JNJ-38877618 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[6][7] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with c-Met pathway dysregulation, such as those with MET gene amplification or mutations. These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft studies, including detailed protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[3] Key pathways inhibited by this compound include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.

Caption: Inhibition of the c-Met signaling pathway by this compound.

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various subcutaneous xenograft models, leading to complete tumor growth inhibition in several cancer types.

| Cancer Type | Cell Line | Key Molecular Alteration | Observed Efficacy of this compound | Reference |

| Gastric Cancer | SNU-5 | MET Amplification | Complete inhibition of tumor growth | [1][4] |

| Glioblastoma | U87-MG | HGF Autocrine Loop | Complete inhibition of tumor growth | [1][4] |

| Gastric Cancer | Hs746T | MET Exon 14 Skipping Mutation | Complete inhibition of tumor growth | [1][4] |

| Squamous NSCLC | EBC-1 | MET Amplification | Regression of large, established tumors | [2][4] |

Experimental Protocols

The following are detailed protocols for establishing and utilizing subcutaneous xenograft models to evaluate the in vivo efficacy of this compound.

Cell Culture and Preparation

-

Cell Lines: Obtain cancer cell lines with known c-Met alterations (e.g., SNU-5, U87-MG, Hs746T, EBC-1) from a reputable cell bank.

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.

-

Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.

Animal Husbandry and Xenograft Establishment

-

Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 4-6 weeks.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Subcutaneous Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

-

Gently pinch the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.

-

Monitor the mice for any adverse reactions.

-

Caption: A typical workflow for in vivo xenograft studies.

Preparation and Administration of this compound

-

Formulation: this compound is orally bioavailable. For in vivo studies, it can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range-finding studies.

-

Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage at the predetermined dose and schedule.

Tumor Measurement and Data Analysis

-

Tumor Monitoring: Begin monitoring tumor growth 2-3 times per week once tumors become palpable.

-

Measurement: Use digital calipers to measure the length (longest dimension) and width (shortest dimension) of the tumor.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula:

-

Tumor Volume (mm³) = (Width² x Length) / 2

-

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Analyze the data by comparing the tumor growth in the this compound-treated groups to the vehicle-treated control group. Calculate the tumor growth inhibition (TGI) if applicable.

Logical Relationship for Efficacy Evaluation

Caption: Evaluating the in vivo efficacy of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References